molecular formula C10H9N3O4S2 B14187784 5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine CAS No. 922504-94-7

5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine

Cat. No.: B14187784
CAS No.: 922504-94-7
M. Wt: 299.3 g/mol
InChI Key: JEFULTKQZDELPT-UHFFFAOYSA-N
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Description

5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine: is a complex organic compound that features a benzodioxole ring fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of a benzodioxole derivative followed by cyclization with thiadiazole precursors under controlled conditions. The reaction conditions often require the use of catalysts such as palladium or copper complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .

Scientific Research Applications

5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects such as apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

CAS No.

922504-94-7

Molecular Formula

C10H9N3O4S2

Molecular Weight

299.3 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylsulfonyl)-1,2,4-thiadiazol-3-amine

InChI

InChI=1S/C10H9N3O4S2/c11-9-12-10(18-13-9)19(14,15)4-6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5H2,(H2,11,13)

InChI Key

JEFULTKQZDELPT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CS(=O)(=O)C3=NC(=NS3)N

Origin of Product

United States

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